5-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Overview
Description
5-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H15F3N4O2 and its molecular weight is 328.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.11471022 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of pyrazole and isoxazole derivatives, including their carboxamide variants, has been extensively studied. These efforts focus on developing efficient synthetic routes to produce compounds with potential biological activities. For instance, Martins et al. (2002) demonstrated the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, highlighting the structural diversity achievable through synthetic chemistry Martins et al., 2002.
Biological Activities and Applications
- Compounds with pyrazole and isoxazole moieties have shown remarkable activities in various biological assays. For example, Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity, illustrating the potential for antiviral applications Hebishy et al., 2020.
- Palkar et al. (2017) explored the antibacterial properties of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, further underscoring the antimicrobial potential of pyrazole derivatives Palkar et al., 2017.
- The structural features of pyrazole compounds have been linked to their activity as inhibitors, as seen in the study by Allan et al. (2009), where N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were evaluated as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), suggesting applications in cancer research Allan et al., 2009.
Properties
IUPAC Name |
5-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-8-2-3-11-10(4-8)12(20-23-11)13(22)19-9-5-18-21(6-9)7-14(15,16)17/h5-6,8H,2-4,7H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVIIRYRDMKAMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)NC3=CN(N=C3)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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